molecular formula C9H7ClO B12970907 2-Chloro-6-vinylbenzaldehyde

2-Chloro-6-vinylbenzaldehyde

Cat. No.: B12970907
M. Wt: 166.60 g/mol
InChI Key: SGJWKFVDKRYVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-vinylbenzaldehyde is an organic compound with the molecular formula C9H7ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a vinyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-vinylbenzaldehyde typically involves the chlorination of 2-vinylbenzaldehyde. One common method is the direct chlorination of 2-vinylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-vinylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide can yield 2-methoxy-6-vinylbenzaldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 2-Chloro-6-vinylbenzoic acid.

    Reduction: 2-Chloro-6-vinylbenzyl alcohol.

    Substitution: 2-Methoxy-6-vinylbenzaldehyde.

Scientific Research Applications

2-Chloro-6-vinylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and vinyl groups.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of polymers and resins, where its vinyl group can undergo polymerization reactions to form high-performance materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-vinylbenzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The aldehyde group can participate in various reactions, such as nucleophilic addition, where the carbonyl carbon is attacked by a nucleophile, leading to the formation of an alcohol or other derivatives.

Comparison with Similar Compounds

    2-Chloro-6-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a vinyl group.

    2-Chloro-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a vinyl group.

    2-Chloro-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a vinyl group.

Comparison: 2-Chloro-6-vinylbenzaldehyde is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other similar compounds. The vinyl group allows for polymerization reactions, making it valuable in the production of polymers and resins. Additionally, the combination of the aldehyde and vinyl groups provides versatility in synthetic applications, enabling the formation of a wide range of derivatives.

Properties

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

2-chloro-6-ethenylbenzaldehyde

InChI

InChI=1S/C9H7ClO/c1-2-7-4-3-5-9(10)8(7)6-11/h2-6H,1H2

InChI Key

SGJWKFVDKRYVJD-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC=C1)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.